

Spectroscopic Profile of 4,5-Diaminophthalonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Diaminophthalonitrile

Cat. No.: B137029

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4,5-Diaminophthalonitrile**, a key intermediate in the synthesis of various functional materials, including phthalocyanines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for these characterization techniques.

Spectroscopic Data Summary

The structural characterization of **4,5-Diaminophthalonitrile** is confirmed through various spectroscopic methods. The key quantitative data from ^1H NMR, ^{13}C NMR, IR, and UV-Vis spectroscopy are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
6.94	s	2H	Ar-H
4.67	s	4H	-NH ₂

Solvent: DMSO-d₆

¹³C NMR Data

Detailed ¹³C NMR data with specific chemical shifts for all carbon atoms of **4,5-Diaminophthalonitrile** is not readily available in the public domain as of the last update. The expected spectrum would show signals for the aromatic carbons and the nitrile carbons.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not available	-	N-H stretching (amine)
Data not available	-	C≡N stretching (nitrile)
Data not available	-	Aromatic C-H stretching
Data not available	-	Aromatic C=C stretching
Data not available	-	N-H bending (amine)

Note: Specific peak positions from experimental data are not currently available in the public literature. The assignments are based on characteristic functional group absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

λ _{max} (nm)	Solvent
325	Acetonitrile

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of purified **4,5-Diaminophthalonitrile** in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a clean 5 mm NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on the concentration.
- Relaxation Delay: 1-5 seconds.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind a small amount (1-2 mg) of dry **4,5-Diaminophthalonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background.

UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of **4,5-Diaminophthalonitrile** of a known concentration in a UV-grade solvent such as acetonitrile.
- Perform serial dilutions to obtain a solution with an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

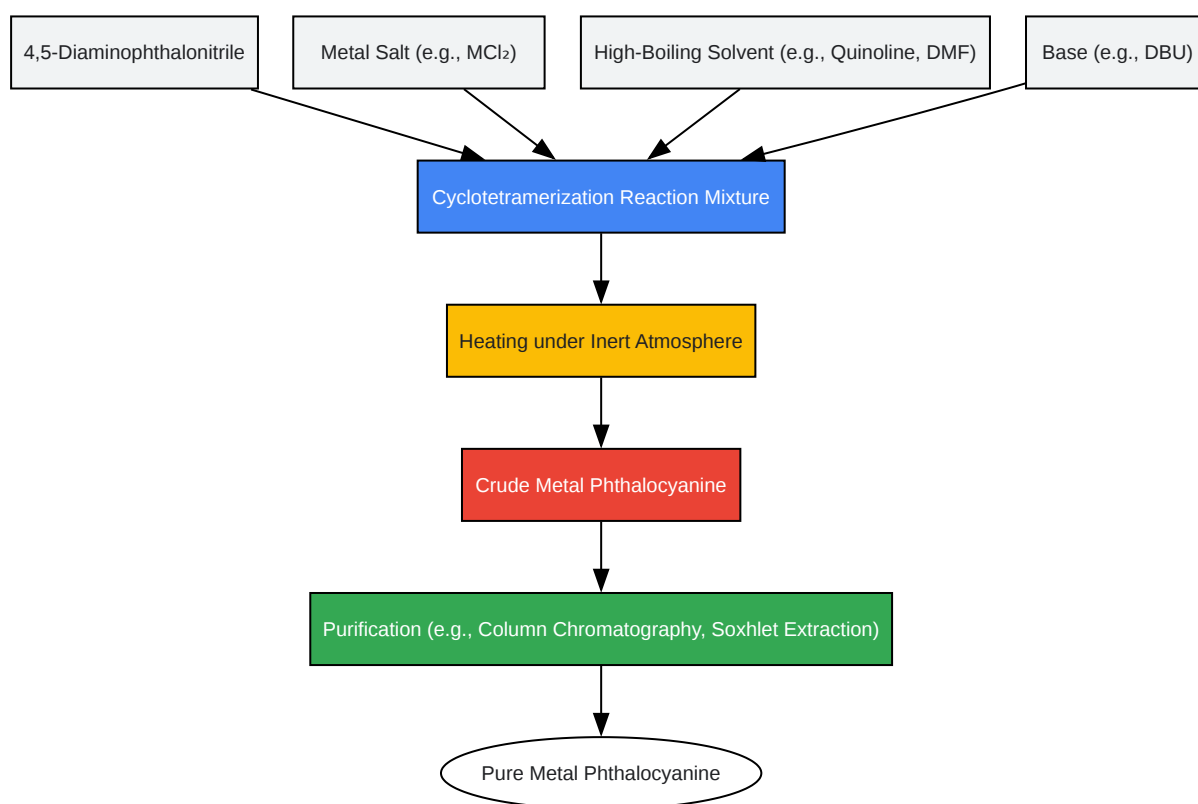
- Spectrometer: Double-beam UV-Vis spectrophotometer.
- Scan Range: Typically 200-800 nm.
- Blank: Use the same solvent (acetonitrile) as the blank reference.
- Cuvette: Use a 1 cm path length quartz cuvette.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows related to **4,5-Diaminophthalonitrile**.

Synthesis of Metal Phthalocyanines from 4,5-Diaminophthalonitrile

This workflow outlines the general synthetic route for the preparation of metal phthalocyanines, which are complex macrocyclic compounds with wide applications in materials science and medicine. **4,5-Diaminophthalonitrile** serves as a crucial precursor in this process.

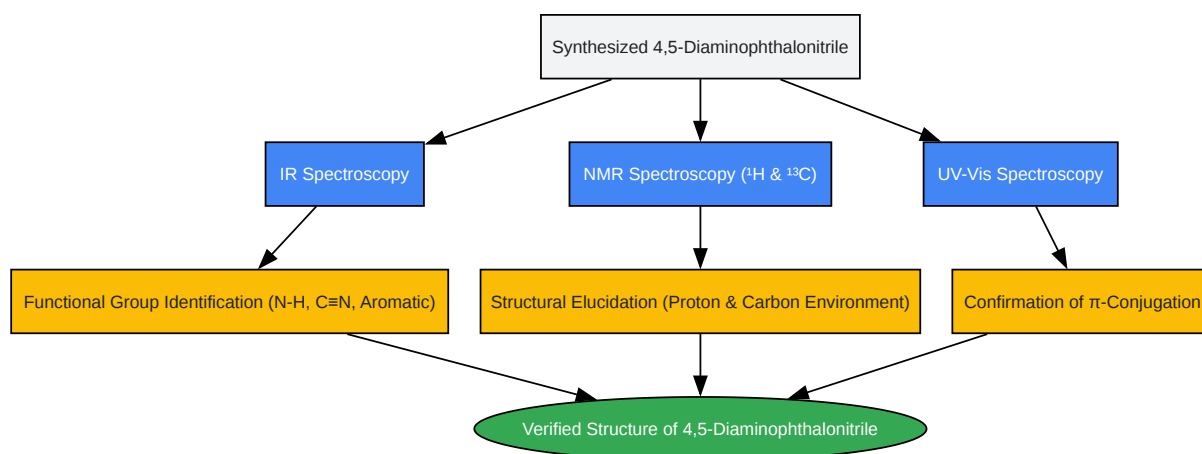


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Caption: General synthesis workflow for metal phthalocyanines.

Spectroscopic Characterization Workflow

This diagram illustrates the logical flow of spectroscopic analysis to confirm the identity and purity of synthesized **4,5-Diaminophthalonitrile**.



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Caption: Workflow for spectroscopic characterization.

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